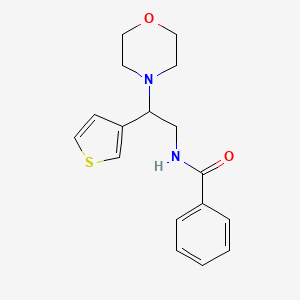

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholino group and a thiophen-3-yl substituent. The morpholino group may enhance solubility and pharmacokinetic properties, while the thiophene ring could contribute to π-π interactions in biological systems .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-11-22-13-15)19-7-9-21-10-8-19/h1-6,11,13,16H,7-10,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXQYHLPFRKLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-(thiophen-3-yl)ethylamine with benzoyl chloride to form the intermediate benzamide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as toluene and catalysts like ytterbium (III) triflate to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can improve yield and reduce reaction time. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its structure includes a morpholine ring, a thiophene ring, and a benzamide group, each contributing to its reactivity and potential interactions with biological targets.

Chemistry

In chemistry, this compound serves as a building block in the synthesis of more complex molecules. It can undergo oxidation, leading to the formation of sulfoxides or sulfones, and reduction, resulting in primary or secondary amines. Additionally, it can participate in substitution reactions, yielding various substituted morpholine derivatives.

Biology

The compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. One study identified this compound as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2).

Medicine

In medicine, this compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors. Related compounds, such as N-(thiophen-2-yl) benzamide derivatives, have been identified as potent BRAF(V600E) inhibitors, which are relevant in treating malignancies like melanomas . Another study synthesized N 2-thiophencarbonyl- and N 2-tosyl anthranilamides to evaluate their inhibitory effects on thrombin, Factor Xa, and U46619, with some derivatives exhibiting anticoagulant properties .

Industry

This compound is utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The benzamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis Efficiency : The benzamide scaffold is commonly synthesized via coupling reactions between benzoyl chloride derivatives and amines. For example, Rip-B was synthesized with 80% yield using this method , while the thiophene-containing analog in required chromatographic purification, yielding 63% .

- Functional Group Impact: The morpholino group in the target compound contrasts with the hydroxy-tert-butyl group in , which acts as an N,O-bidentate directing group for metal-catalyzed reactions . Morpholino derivatives (e.g., in ) are often prioritized for their solubility and metabolic stability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Key Observations :

- Thiophene vs. Aromatic Substituents : Thiophene-containing benzamides (e.g., ) exhibit distinct proton environments (δ 7.2–7.4 ppm) compared to methoxy-substituted analogs like Rip-B .

- Morpholino Group: While direct spectral data for the target compound are lacking, morpholino-containing analogs (e.g., ) typically show characteristic signals for the morpholine ring (δ 2.5–3.5 ppm for CH2 groups adjacent to nitrogen) .

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a thiophene moiety, and a benzamide group, contributing to its unique chemical properties. The morpholine ring can act as a ligand, while the thiophene can participate in π-π interactions with proteins, enhancing binding affinity. The molecular formula is C₁₄H₁₅N₃OS, and it typically appears as a solid at room temperature.

This compound interacts with specific molecular targets, modulating their activity through various mechanisms:

- Ligand Binding : The morpholine ring binds to metal ions or enzymes.

- Hydrogen Bonding : The benzamide group stabilizes interactions with target molecules.

- Aromatic Interactions : The thiophene ring enhances binding through π-π interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been investigated for its ability to inhibit specific cancer pathways, including the BRAF(V600E) mutation associated with melanoma. Similar compounds in this class have shown promise as BRAF inhibitors, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that derivatives of benzamide compounds exhibit significant antibacterial activity against various pathogens. The structural components of this compound may contribute to its efficacy against bacterial infections .

Case Studies and Research Findings

- Inhibitory Effects on nSMase2 : A study identified this compound as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease. This compound demonstrated significant inhibition of exosome release in vivo, highlighting its therapeutic potential in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of similar compounds. These studies reveal that modifications to the morpholine and thiophene rings can enhance potency against specific targets, such as BRAF(V600E) .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the morpholino-ethyl-thiophene intermediate via nucleophilic substitution between 2-(thiophen-3-yl)ethylamine and morpholine derivatives under reflux conditions .

- Step 2: Benzamide coupling using benzoyl chloride or activated esters. For example, coupling the intermediate with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile .

- Optimization Strategies:

- Catalyst Use: Employ phase-transfer catalysts or mild bases to enhance reaction efficiency.

- Temperature Control: Maintain reflux conditions (e.g., 80–90°C) for 48 hours to ensure completion .

- Purification: Use gradient solvent systems (e.g., hexane/EtOAc or DCM/MeOH) in column chromatography to isolate the product with ≥60% yield .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

- 1H NMR: Key peaks include:

- Mass Spectrometry (MS): Expected m/z for [M+H]+ aligns with the molecular formula (e.g., LC/MS confirms purity >95%) .

- HPLC: Reverse-phase chromatography (e.g., 10–40% acetonitrile/0.1% formic acid) validates purity and stability .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of benzamide derivatives targeting kinase inhibition?

Methodological Answer:

Q. How can computational chemistry methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density and local kinetic energy to model correlation energies, aiding in binding site prediction .

- Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions. Focus on residues critical for RAF kinase selectivity (e.g., Lys483, Glu501) .

- MD Simulations: Run 100-ns trajectories to assess stability of the ligand-enzyme complex in aqueous environments .

Q. What methodologies address discrepancies in biological activity data across studies involving morpholino-containing benzamides?

Methodological Answer:

- Data Triangulation: Compare results from:

- Control Experiments: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to isolate variables .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers in reported EC50 values, particularly for compounds with trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.